molecular formula C14H21N3O4S B5966714 N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide

N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide

Cat. No. B5966714
M. Wt: 327.40 g/mol
InChI Key: QXBREBHXBHGCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N'-trimethyl-N'-[4-(4-morpholinylcarbonyl)phenyl]sulfamide is a chemical compound commonly known as TMS. It is a sulfonamide derivative that has been widely used in scientific research for its unique properties. TMS has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

TMS inhibits CA by binding to the zinc ion at the active site of the enzyme. This binding prevents the binding of the substrate, carbon dioxide, to the enzyme, thus inhibiting its activity. TMS has been shown to be a potent inhibitor of CA, with an inhibition constant (Ki) in the nanomolar range.
Biochemical and Physiological Effects:
The inhibition of CA by TMS has been shown to have various biochemical and physiological effects. For example, TMS has been shown to reduce the production of gastric acid, making it a potential treatment for conditions such as peptic ulcers. TMS has also been shown to reduce the intraocular pressure in the eye, making it a potential treatment for glaucoma.

Advantages and Limitations for Lab Experiments

TMS has several advantages as a tool for scientific research. For example, it is a potent and selective inhibitor of CA, making it an ideal tool for studying the physiological effects of CA inhibition. TMS is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of TMS in scientific research. For example, it has been shown to have some toxicity in vivo, making it unsuitable for use in certain animal models. TMS has also been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

Despite its limitations, TMS remains a valuable tool for scientific research. There are several future directions for the use of TMS in research. For example, researchers are exploring the potential use of TMS as a treatment for conditions such as glaucoma and peptic ulcers. Additionally, researchers are investigating the role of CA in various physiological processes, such as cancer and neurological disorders, and TMS could be a valuable tool in these studies.
Conclusion:
In conclusion, TMS is a sulfonamide derivative that has been widely used in scientific research for its unique properties. Its mechanism of action, biochemical and physiological effects, and potential applications in various fields make it an important tool for researchers. While there are limitations to its use, TMS remains a valuable tool for future research.

Synthesis Methods

The synthesis of TMS involves the reaction of 4-(4-morpholinylcarbonyl)benzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and a solvent, such as dichloromethane or chloroform. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

TMS has been widely used in scientific research as a tool to study the role of carbonic anhydrase (CA) in various physiological processes. CA is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. TMS has been shown to inhibit the activity of CA, thus providing researchers with a means to study the physiological effects of CA inhibition.

properties

IUPAC Name

[4-[dimethylsulfamoyl(methyl)amino]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-15(2)22(19,20)16(3)13-6-4-12(5-7-13)14(18)17-8-10-21-11-9-17/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBREBHXBHGCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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